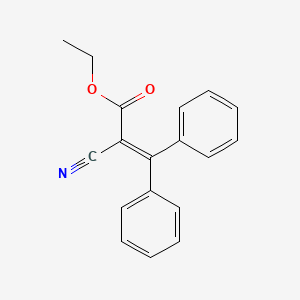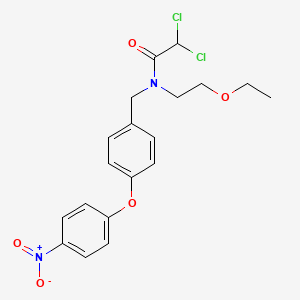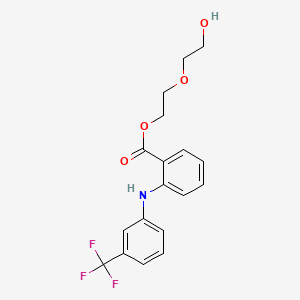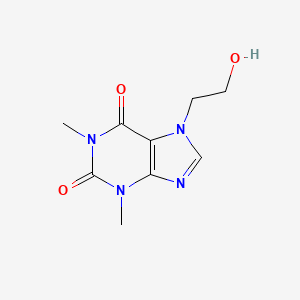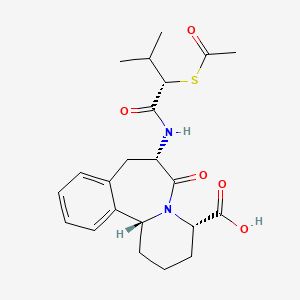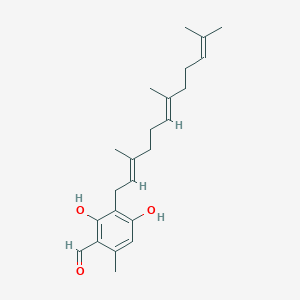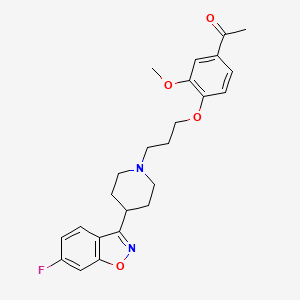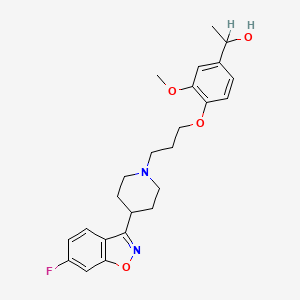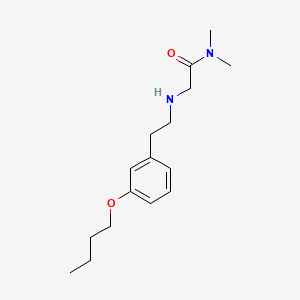
Evenamide
Overview
Description
Evenamide (INN) (developmental code names NW-3509, NW-3509A) is a selective voltage-gated sodium channel blocker, including (and not limited to) subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . It is described as an antipsychotic and is under development by Newron Pharmaceuticals as an add-on therapy for the treatment of schizophrenia .
Synthesis Analysis
Evenamide is a new chemical entity and a highly selective inhibitor of voltage-gated sodium channels . It normalizes excessive glutamate release that may occur as a consequence of the hypofunction of NMDA receptors .
Molecular Structure Analysis
Evenamide has the chemical formula C16H26N2O2 . Its exact mass is 314.18 and its molecular weight is 314.850 .
Chemical Reactions Analysis
Evenamide originates from Newron’s ion channel program and has a unique mechanism of action: glutamate modulation and voltage-gated sodium channel blockade . It modulates sustained repetitive firing, without inducing impairment of normal neuronal excitability . It normalizes glutamate release induced by aberrant sodium channel activity .
Scientific Research Applications
Treatment-Resistant Schizophrenia (TRS)
Evenamide has shown promise as a pharmacotherapeutic alternative for TRS . It is particularly beneficial for patients who do not respond adequately to conventional antipsychotic treatments. The compound works by inhibiting voltage-gated sodium channels and normalizing excessive synaptic glutamate levels without affecting basal levels, addressing NMDAR hypofunction in schizophrenia .
Augmentation Strategy for Clozapine-Resistant Patients
For patients resistant to clozapine, the only approved medication for TRS, Evenamide offers a new hope. It serves as an augmentation strategy, providing significant improvement in symptoms and disease severity when added to ongoing antipsychotic medication .
Modulation of Glutamate Levels
Evenamide’s mechanism of action includes the modulation of glutamate, a critical neurotransmitter in the brain. By normalizing glutamate release induced by aberrant sodium channel activity, Evenamide could potentially benefit a range of psychiatric disorders where glutamate imbalance is implicated .
Voltage-Gated Sodium Channel Blockade
As a selective blocker of voltage-gated sodium channels, Evenamide targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8. This blockade is crucial for its antipsychotic properties and could be leveraged in the development of treatments for other conditions involving these channels .
Long-Term Efficacy and Tolerability
Clinical trials have demonstrated Evenamide’s sustained efficacy and tolerability over long-term use. Patients have shown continued improvement in psychosis symptoms and disease severity, with a low incidence of adverse effects, making it a viable option for chronic treatment plans .
Novel Treatment for Psychiatric Diseases
Evenamide has exhibited efficacy in animal models for various psychiatric diseases, including psychosis, mania, depression, and aggression. This suggests its potential as a novel treatment option for a spectrum of psychiatric conditions beyond schizophrenia .
Mechanism of Action
Target of Action
Evenamide, also known as NW-3509, is a selective voltage-gated sodium channel blocker . It primarily targets subtypes Na v 1.3, Na v 1.7, and Na v 1.8 . These channels play a crucial role in the propagation of action potentials in neurons, and their blockade can modulate neuronal excitability.
Mode of Action
Evenamide interacts with its targets, the voltage-gated sodium channels, by inhibiting them . This inhibition normalizes the excessive synaptic glutamate, without affecting basal levels, produced as a result of NMDAR hypofunction . The drug’s mechanism of action involves glutamate modulation and voltage-gated sodium channel blockade .
Biochemical Pathways
Evenamide’s action on voltage-gated sodium channels leads to a decrease in the release of glutamate, a neurotransmitter involved in many aspects of normal brain function . This modulation of glutamate release can help normalize neuronal activity in conditions where glutamate signaling is disrupted, such as in schizophrenia .
Pharmacokinetics
It is known that evenamide is administered orally . More research is needed to fully understand the pharmacokinetic profile of Evenamide.
Result of Action
The molecular and cellular effects of Evenamide’s action result in the normalization of neuronal excitability and glutamate release . This can lead to a reduction in the symptoms of conditions like schizophrenia, where glutamate signaling is often disrupted . In clinical trials, Evenamide has shown efficacy in reducing the symptoms of treatment-resistant schizophrenia when added to an antipsychotic regimen .
Safety and Hazards
The primary objective of safety of Evenamide was met on all safety variables for study 010 in healthy volunteers and study 008 in patients with schizophrenia . No patient on Evenamide discontinued from the study due to adverse events, and there were no significant adverse events relating to Evenamide .
Future Directions
Newron plans to commence a pivotal study in treatment-resistant schizophrenia in 2023 . This study is part of Newron’s Phase III evenamide clinical trial program that targets patients with schizophrenia experiencing worsening of psychosis on therapeutic doses of atypical antipsychotics, as well as treatment-resistant patients .
properties
IUPAC Name |
2-[2-(3-butoxyphenyl)ethylamino]-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-5-11-20-15-8-6-7-14(12-15)9-10-17-13-16(19)18(2)3/h6-8,12,17H,4-5,9-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHBODILPPXVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CCNCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101032897 | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evenamide | |
CAS RN |
1092977-61-1 | |
| Record name | 2-[[2-(3-Butoxyphenyl)ethyl]amino]-N,N-dimethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092977-61-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evenamide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092977611 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Evenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101032897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EVENAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON5S6N53JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




